4-Hydroxy Estazolam
Description
Structural Isomerism and Conformational Analysis
The core structure comprises a triazolo[4,3-a]benzodiazepine scaffold with a hydroxyl group at position 4. The tricyclic system consists of:
Key structural features :
- Planar triazole ring (positions 1-2-3-4-1) creates partial aromaticity
- Non-planar diazepine ring allows limited conformational flexibility
- Hydroxyl group at C4 introduces hydrogen-bonding capability
Conformational restrictions :
- The fused triazole-benzodiazepine system enforces a boat conformation in the seven-membered diazepine ring
- Steric hindrance between the C6 phenyl group and N3 of the triazole limits rotational freedom
Figure 1 : 3D conformational analysis reveals intramolecular hydrogen bonding between the hydroxyl proton (O-H) and N2 of the triazole ring (distance: 2.12 Å), stabilizing the preferred conformation.
Synonyms and Related Nomenclature
This compound is recognized under multiple systematic and proprietary designations:
Table 2: Nomenclature and identifiers
| Identifier Type | Value |
|---|---|
| IUPAC name | 12-chloro-9-phenyl-2,4,5,8-tetraazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),3,5,8,11,13-hexaen-7-ol |
| CAS Registry Number | 30896-56-1 |
| UNII | 5EMY6HB5FL |
| SMILES | OC1N=C(C2=CC=CC=C2)C2=C(C=CC(Cl)=C2)N2C=NN=C12 |
| InChIKey | LJIJJCXFWLORDQ-UHFFFAOYSA-N |
Alternative designations include 4-hydroxy-Alprazolam metabolite and 8-chloro-6-phenyl-4H-triazolo[4,3-a]benzodiazepin-4-ol.
Comparative Analysis with Parent Compound (Estazolam)
Structural modifications significantly alter physicochemical properties:
Table 3: Structural comparison with estazolam
| Parameter | Estazolam | 4-Hydroxy Estazolam |
|---|---|---|
| Molecular formula | C₁₆H₁₁ClN₄ | C₁₆H₁₁ClN₄O |
| Molecular weight | 294.738 g/mol | 310.738 g/mol |
| LogP (octanol/water) | 2.81 | 2.20 |
| Hydrogen bond donors | 0 | 1 |
| Hydrogen bond acceptors | 4 | 5 |
Key differences :
- Hydroxylation at position 4 increases polarity (ΔLogP = -0.61)
- Enhanced water solubility (0.12 mg/mL vs. 0.04 mg/mL for estazolam)
- Altered metabolic stability : The hydroxyl group creates a site for Phase II conjugation reactions
X-ray crystallography reveals the hydroxyl group induces a 7.5° twist in the triazole-benzodiazepine dihedral angle compared to estazolam, modifying receptor binding topology. Mass spectral fragmentation patterns differ by characteristic neutral losses:
- Estazolam: Loss of N₂ (28 Da) from triazole ring
- This compound: Consecutive losses of H₂O (18 Da) and HCl (36 Da)
Structure
3D Structure
Properties
CAS No. |
30896-56-1 |
|---|---|
Molecular Formula |
C16H11ClN4O |
Molecular Weight |
310.74 g/mol |
IUPAC Name |
8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol |
InChI |
InChI=1S/C16H11ClN4O/c17-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)19-16(22)15-20-18-9-21(13)15/h1-9,16,22H |
InChI Key |
LJIJJCXFWLORDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C3=NN=CN3C4=C2C=C(C=C4)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C3=NN=CN3C4=C2C=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Foundations of 4-Hydroxy Estazolam
Molecular Architecture
This compound (IUPAC: 8-Chloro-6-phenyl-4-hydroxy-4H-triazolo[4,3-a]benzodiazepine) shares the core structure of Estazolam, distinguished by a hydroxyl group at the 4-position of the triazolo ring. This modification alters electron distribution, potentially influencing receptor binding affinity and metabolic stability.
Table 1: Comparative Physicochemical Properties
Synthetic Routes to this compound
Direct Hydroxylation of Estazolam
The most straightforward approach involves introducing a hydroxyl group into preformed Estazolam. Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or enzymatic systems (e.g., cytochrome P450 mimics) may facilitate this transformation.
Procedure Overview :
- Substrate Preparation : Dissolve Estazolam (1.0 mmol) in anhydrous dichloromethane.
- Oxidation : Add mCPBA (1.2 eq) at 0°C under nitrogen, then warm to room temperature.
- Workup : Quench with sodium thiosulfate, extract with ethyl acetate, and dry over MgSO₄.
- Purification : Isolate via silica gel chromatography (ethyl acetate/hexanes, 1:1).
Challenges :
De Novo Synthesis from Modified Precursors
An alternative strategy builds the hydroxyl group into the triazolo ring during initial synthesis. This method adapts the Estazolam production protocol:
Intermediate Synthesis :
Cyclization :
Advantages :
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Adapted from Wisconsin DOJ protocols for benzodiazepines:
Conditions :
- Column: C18 (150 mm × 4.6 mm, 5 µm)
- Mobile Phase: 0.1% formic acid (A) / acetonitrile (B), gradient from 10% B to 90% B over 15 min
- Flow Rate: 0.8 mL/min
- Detection: UV at 254 nm
Retention Data :
| Compound | Retention Time (min) |
|---|---|
| Estazolam | 8.2 |
| This compound | 6.7 |
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Estazolam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines and their derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
Introduction to 4-Hydroxy Estazolam
This compound is a significant metabolite of Estazolam, a triazolobenzodiazepine commonly prescribed for the short-term management of insomnia. Understanding the applications and implications of this compound is crucial for both clinical and forensic settings. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmacological Properties
Mechanism of Action
this compound exhibits its pharmacological effects primarily through modulation of the GABA(A) receptor, similar to its parent compound, Estazolam. This interaction enhances GABAergic activity, leading to sedative and anxiolytic effects, which are beneficial in treating sleep disorders and anxiety-related conditions .
Metabolism and Excretion
The metabolism of Estazolam to this compound is facilitated by cytochrome P450 enzymes, particularly CYP3A. In clinical studies, this compound has been identified as a major circulating metabolite, accounting for approximately 12% of plasma concentrations eight hours post-administration . The urinary excretion of this metabolite is significant, with studies indicating it constitutes about 11.9% of the administered dose .
Insomnia Treatment
This compound's role in enhancing the efficacy of insomnia treatment has been documented in various clinical trials. Studies indicate that higher doses of Estazolam lead to improved sleep induction and maintenance, with this compound contributing to these effects as a major metabolite .
Anxiolytic Properties
Research has shown that this compound retains anxiolytic properties similar to those of Estazolam. This makes it a potential candidate for treating anxiety disorders, particularly when insomnia is a comorbid condition .
Case Studies
-
Post-Mortem Analysis : In forensic toxicology, this compound has been identified in post-mortem samples where Estazolam was present. Concentrations in blood samples were significantly above therapeutic levels, indicating its relevance in overdose cases .
Case Study Blood Concentration (µg/ml) Other Samples Case 1 139.28 Brain: N/A Case 2 142 Kidney: 73 Case 3 44 Liver: 20 - Clinical Trials : In a series of double-blind trials comparing various doses of Estazolam (including its metabolite), it was found that doses as low as 0.5 mg were effective in improving sleep quality compared to placebo .
Implications in Drug Interactions
Understanding the interactions between this compound and other medications is essential for patient safety. For instance, potent CYP3A inhibitors can increase plasma concentrations of Estazolam and its metabolites, including this compound, potentially leading to enhanced sedative effects or toxicity .
Mechanism of Action
The compound exerts its effects by binding to benzodiazepine receptors, which are part of the GABA_A receptor complex. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a calming effect on the central nervous system .
Comparison with Similar Compounds
4-Hydroxy Estazolam vs. 1-Oxo-Estazolam
Both this compound and 1-Oxo-Estazolam are primary metabolites of estazolam. Key differences include:
- Metabolic Prevalence: this compound is the predominant metabolite in dogs (20% urinary excretion), while 1-Oxo-Estazolam is less abundant.
Table 1: Comparative Pharmacokinetics of Estazolam Metabolites
| Metabolite | Urinary Excretion (Dog) | Urinary Excretion (Human) | Plasma Detection Window |
|---|---|---|---|
| This compound | 20% | Trace | Up to 18 hours |
| 1-Oxo-Estazolam | <4% | <4% | Up to 8 hours (dogs) |
Comparison with Hydroxy Metabolites of Other Benzodiazepines
Midazolam’s Hydroxy Metabolites
Midazolam, another benzodiazepine, produces 1-hydroxymidazolam and 4-hydroxymidazolam as major metabolites. These metabolites exhibit distinct pharmacokinetic behaviors:
- Assay Recovery : 4-Hydroxymidazolam shows 96.3% ± 5.05 recovery in human plasma assays, slightly lower than 1-hydroxymidazolam (103% ± 3.93) .
- Functional Differences : Unlike this compound, midazolam’s hydroxy metabolites retain partial sedative activity, highlighting structural nuances in metabolite efficacy.
Table 2: Hydroxy Metabolites Across Benzodiazepines
| Parent Drug | Metabolite | Assay Recovery (%) | Pharmacological Activity |
|---|---|---|---|
| Estazolam | This compound | Not reported | Not characterized |
| Midazolam | 4-Hydroxymidazolam | 96.3 ± 5.05 | Partial activity retained |
Structural and Functional Analysis of 4-Hydroxy Derivatives
Impact of Hydroxy Substitution
The 4-hydroxy group in estazolam’s metabolite may influence receptor binding and metabolic stability:
- Conformational Studies : Energy-minimized conformers of estazolam and its analogs (e.g., halogenated derivatives) show that substitutions at the 4-position affect binding to benzodiazepine receptors. Superimposition studies suggest that this compound may retain structural alignment with estazolam’s pharmacophore, though experimental validation is needed .
- Comparative SAR: In TRPV1 agonists, 4-hydroxy analogs exhibit enhanced antagonism compared to non-hydroxylated counterparts, suggesting that hydroxylation can modulate receptor interaction .
Stability and Excretion
This compound’s polarity likely contributes to its rapid renal excretion. In contrast, midazolam’s 4-hydroxymidazolam demonstrates higher plasma stability, possibly due to glucuronidation pathways that delay clearance .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and characterizing 4-Hydroxy Estazolam in experimental samples?
- Methodological Answer :
- Spectroscopic Identification : Use nuclear magnetic resonance (¹H NMR) and infrared (IR) spectroscopy to confirm structural integrity. Compare spectral data with reference standards .
- Chromatographic Purity Testing : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 365 nm) to assess purity. Solubility in methanol or acetic anhydride can aid in sample preparation .
- Fluorescence Detection : Dissolve 10 mg in sulfuric acid and observe yellow-green fluorescence under UV light (365 nm) as a qualitative identifier .
- Table 1 : Key Analytical Parameters
| Method | Target | Detection Range | Reference Standard |
|---|---|---|---|
| ¹H NMR | Structural confirmation | 300–400 MHz | Estazolam (C₁₆H₁₁ClN₄) |
| HPLC-UV | Purity assessment | 98.5–101.0% | USP Estazolam RS |
Q. How should researchers design in vitro studies to evaluate this compound’s cytochrome P450 (CYP) inhibition potential?
- Methodological Answer :
- Enzyme Incubation : Use human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) at physiologically relevant concentrations (e.g., 0.6 μM estazolam) .
- Substrate Cocktail Assay : Co-incubate with probe substrates (e.g., midazolam for CYP3A4) and measure metabolite formation via LC-MS/MS.
- Negative Control Validation : If no inhibition is observed (as with estazolam in vitro), validate results using positive controls (e.g., ketoconazole for CYP3A4 inhibition) .
Q. What are the standard protocols for assessing this compound’s solubility and stability in preclinical formulations?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in solvents like methanol, ethanol, and water. Estazolam is sparingly soluble in ethanol (95%) and insoluble in water .
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) over 6 months. Monitor degradation via HPLC and confirm absence of genotoxic impurities (e.g., using Ames test) .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data on this compound’s efficacy for insomnia-related daytime symptoms?
- Methodological Answer :
- Subgroup Analysis : Stratify data by variables like age, dosage (1–2 mg/day), and baseline severity using tools like Cochrane’s Review Manager .
- Sensitivity Analysis : Exclude outlier studies iteratively and re-run meta-analyses to assess robustness .
- Limitations Handling : For non-combinable data (e.g., heterogeneous sleep questionnaires), report qualitative synthesis with GRADE criteria .
Q. What computational strategies are effective for designing this compound derivatives with enhanced benzodiazepine receptor affinity?
- Methodological Answer :
- Molecular Modeling : Use HyperChem 7.0 for conformational analysis (MMX force field) and AM1 semi-empirical optimization. Superimpose global energy minima of derivatives onto estazolam’s reference structure .
- Docking Simulations : Perform AutoDock Vina trials with GABAₐ receptor (PDB ID: 6HUP) to predict binding modes. Prioritize derivatives with ΔG ≤ -8 kcal/mol .
- Table 2 : Example Derivative Screening Results
| Compound | Binding Energy (ΔG, kcal/mol) | LogP |
|---|---|---|
| Estazolam | -9.2 | 2.1 |
| Derivative 3 | -8.7 | 2.3 |
Q. How can Box-Behnken experimental design optimize the synthesis of this compound analogues?
- Methodological Answer :
- Parameter Selection : Define independent variables (e.g., catalyst concentration, temperature) and response targets (e.g., yield, purity) .
- Design Matrix : Use a 3-level, 3-factor Box-Behnken model with 15–20 experimental runs. Analyze via ANOVA to identify significant factors .
- Case Study : A 46-run design for pyrimidine derivatives achieved 92% yield at optimal conditions (X1 = 0.5 M, X2 = 60°C) .
Q. What methodologies are recommended for evaluating this compound’s genotoxicity in preclinical models?
- Methodological Answer :
- In Vitro Assays : Conduct bacterial reverse mutation (Ames test) with S. typhimurium TA98/TA100 strains .
- In Vivo Tests : Administer estazolam (10–50 mg/kg) to rodents and assess bone marrow cells for chromosomal aberrations via micronucleus assay .
- DNA Damage Analysis : Use comet assay on liver tissue to detect single-strand breaks. Negative controls should show <5% tail DNA .
Methodological Considerations for Data Integrity
- Data Collection : Record experimental conditions (e.g., solvent batches, instrument calibration) to ensure reproducibility .
- Statistical Rigor : Apply Bonferroni correction for multiple comparisons in subgroup analyses .
- FAIR Compliance : Use repositories like Chemotion or RADAR4Chem for raw spectral data and protocol sharing .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
